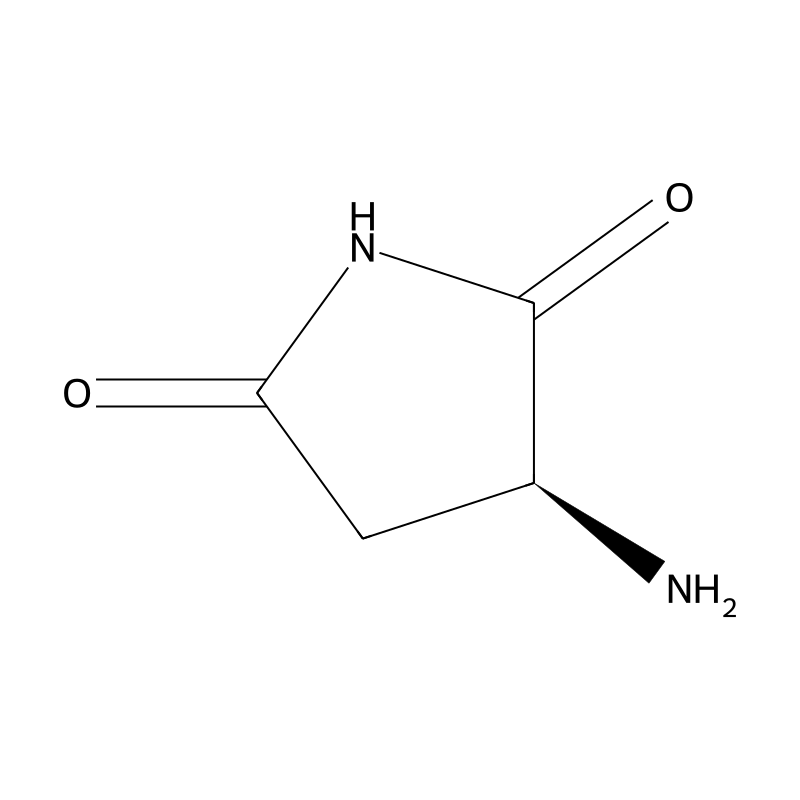

(S)-Aspartimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

what is aspartimide formation in peptide synthesis

Mechanism and Impact of Aspartimide Formation

The core issue is the formation of a five-membered aspartimide (succinimide) ring. This occurs when the backbone amide nitrogen of the residue following aspartic acid (n+1) nucleophilically attacks the side-chain carboxyl group of the aspartic acid residue [1]. This intramolecular cyclization is base-catalyzed and primarily happens during routine Fmoc deprotection steps using piperidine [2] [1].

The aspartimide intermediate is highly reactive and can undergo ring-opening by various nucleophiles, generating at least nine different by-products [3]. The following diagram illustrates this reaction pathway and its consequences.

The resulting impurities pose serious challenges:

- Hard-to-Detect Impurities: α- and β-peptides from hydrolysis are mass-neutral and have very similar HPLC retention times to the target peptide, making them difficult to identify and remove [3] [1].

- Racemization: The aspartimide ring is chiral and can open to form peptides containing D-aspartic acid, which are often hidden contaminants [3] [1].

- Piperidide Adducts: Reaction with piperidine yields piperidides, leading to products with a nominal mass increase of +67 Da [1].

High-Risk Sequences and Factors

Aspartimide formation is highly sequence-dependent [2]. The table below summarizes the highest-risk contexts.

| Risk Factor | Description & Examples | Underlying Reason |

|---|---|---|

| Sequence Motif | Asp-Gly is most prone; Asp-Ser, Asp-Thr, Asp-Asn, Asp-Asp, Asp-Cys also high-risk [2] [1]. | Less steric hindrance from Gly; hydroxyl/amide groups in Ser/Thr/Asn may assist cyclization [1]. |

| Synthesis Conditions | Repeated/long exposure to piperidine during Fmoc removal; elevated temperature [1]. | Base catalyzes reaction by deprotonating backbone amide nitrogen [1]. |

| Chemical Ligation (NCL) | Observed during Native Chemical Ligation (NCL), used for protein assembly [4] [5]. | Mildly basic conditions and long reaction times at 37°C can promote formation on unprotected segments [4]. |

Strategies for Prevention

Multiple strategies have been developed to suppress this side reaction, ranging from optimized conditions to novel chemical building blocks.

Standard Solid-Phase Peptide Synthesis (SPPS) Strategies

For standard Fmoc-SPPS, several practical approaches can be employed, each with advantages and limitations.

| Strategy | Key Examples | Effectiveness | Key Considerations |

|---|---|---|---|

| Alternative Protecting Groups | OtBu (standard, prone), OMpe, ODie, OBno [3] [6]. | Moderate to High | Bulky, flexible groups sterically hinder cyclization. Fmoc-Asp(OBno)-OH reduces formation to near-undetectable levels even in Asp-Gly [3]. |

| Backbone Protection | Dmb, Hmb, GABA-Hmb [2] [4] [6]. | High (can eliminate) | Protects backbone amide nitrogen. Can reduce coupling efficiency; often used as pre-made dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) [6]. |

| Optimized Deprotection | Add 0.1 M HOBt or use weaker bases (piperazine) [6]. | Moderate | Simple additive; does not eliminate problem. HOBt is explosive when dry [6]. |

| Acidic Additives | Add mild acids to piperidine solution [1]. | Moderate | Protonates backbone amide, reducing nucleophilicity. Does not prevent entirely [1]. |

Advanced and Emerging Strategies

For more challenging syntheses, including protein synthesis via NCL, newer strategies offer powerful solutions.

- Cyanosulfurylides (CSY): This innovative approach masks the carboxylic acid with a stable C-C bond, completely preventing aspartimide formation as the typical ester moiety is absent [2]. Deprotection uses N-chlorosuccinimide (NCS) under mild aqueous conditions and is compatible with unprotected peptides [2].

- Backbone Protection for NCL: Recent work shows the GABA-Hmb backbone-protecting group can be used for the byproduct-free synthesis of proteins like SUMO-2 via NCL [4]. This provides a general solution to a problem once overlooked in chemical protein synthesis.

- Optimized NCL Practices: When backbone protection is not feasible, limiting aspartimide during NCL can involve lowering reaction temperature, shortening time, and replacing phosphate buffer with HEPES [4] [5].

Key Takeaways for Practitioners

- For routine SPPS: Start with bulky protecting groups like OBlno or OMpe for high-risk sequences (e.g., Asp-Gly). They offer a strong balance of effectiveness, cost, and ease of use [3] [6].

- For highly sensitive or difficult sequences: Backbone protection (Dmb/Hmb) or the use of pre-made dipeptides is the most robust method to eliminate the problem, despite a potential cost increase and coupling efficiency considerations [2] [6].

- For chemical protein synthesis (NCL): Be aware that aspartimide can form during ligation. Adopt good NCL practices (low temperature, HEPES buffer) and consider emerging strategies like the GABA-Hmb group for critical applications [4] [5].

- For cutting-edge applications: Keep cyanosulfurylides (CSY) on your radar as a highly promising, fundamentally different protecting group strategy that shows excellent results in synthesizing challenging peptides and proteins [2].

References

- 1. Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS) [peptidechemistry.org]

- 2. Prevention of aspartimide during formation using... peptide synthesis [nature.com]

- 3. Solving Aspartimide in Fmoc SPPS with Fmoc-Asp(OBno)... Formation [sigmaaldrich.com]

- 4. Identification, occurrence and prevention of aspartimide ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification, occurrence and prevention of aspartimide ... [pubs.rsc.org]

- 6. rearrangements during fmoc-based solid... Preventing aspartimide [biotage.com]

mechanism of aspartimide ring formation

The Problem of Aspartimide Formation

Aspartimide formation is a major side reaction in Fmoc-based Solid Phase Peptide Synthesis (SPPS). It occurs when the side-chain carboxyl group of an aspartic acid (Asp) residue cyclizes with the backbone amide nitrogen of the subsequent amino acid, forming a five-membered cyclic imide [1] [2]. This succinimide intermediate is highly prone to ring-opening reactions, leading to a complex mixture of by-products that are often difficult to separate and can compromise peptide integrity [3].

Mechanism and Contributing Factors

The mechanism is base-catalyzed and primarily occurs during the repetitive piperidine treatments for Fmoc deprotection [3] [4]. The process involves several steps [2]:

- Deprotonation: The backbone amide nitrogen (Ni+1) adjacent to the aspartic acid is deprotonated by a base, increasing its nucleophilicity.

- Nucleophilic Attack: The deprotonated amide nitrogen attacks the carbonyl carbon of the aspartic acid's side-chain ester, forming an aspartimide ring.

- Ring Opening: This highly reactive aspartimide can be opened by various nucleophiles (e.g., water, piperidine), resulting in a range of by-products, including:

- α- and β-Asp peptides (including isoaspartic acid), which are challenging to detect and separate due to identical mass and similar properties to the target peptide [3].

- Piperidides (α- and β-), with a nominal mass increase of +67 Da [2].

- Racemized products at the aspartic acid residue due to the acidity of the α-hydrogen in the aspartimide intermediate [3].

The propensity for aspartimide formation is highly sequence-dependent. The table below lists high-risk sequences.

| High-Risk Sequence | Rationale for Susceptibility |

|---|---|

| Asp-Gly | The glycine residue lacks a side chain, making its backbone nitrogen less sterically hindered and more nucleophilic [4] [2]. |

| Asp-Ser / Asp-Thr | The hydroxyl group in the side chain can act as an internal base or participate in nucleophilic attack, promoting cyclization [2]. |

| Asp-Asn | The side chain amide can facilitate cyclization [4]. |

| Asp-Asp | The additional side chain carboxyl group can influence the reaction environment [4]. |

| Asp-Cys | The thiol group can be involved in base-mediated side reactions [4]. |

This mechanistic pathway and the resulting product relationships are summarized in the following diagram:

Diagram of the aspartimide formation mechanism and subsequent ring-opening reactions, highlighting the main by-products and their mass characteristics.

Comparison of Prevention Strategies

Several strategies have been developed to suppress aspartimide formation, each with its own advantages and limitations. The choice of strategy often depends on the specific peptide sequence, scale, and cost considerations [2].

| Prevention Strategy | Mode of Action | Effectiveness | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Sterically Hindered Bases (e.g., DBU, 2,6-lutidine) [2] | Reduces deprotonation of the backbone amide nitrogen. | Moderate to High | Less aggressive deprotonation; works with standard building blocks. | May lead to incomplete Fmoc removal; not universally effective. |

| Alternative Protecting Groups (e.g., Fmoc-Asp(OBno)-OH) [3] | Uses bulky groups to sterically hinder nucleophilic attack. | High | Significant reduction even in Asp-Gly sequences; easy to couple. | Can be more expensive and hydrophobic than standard groups. |

| Cyanosulfurylides (CSY) [4] | Masks carboxylic acid with a stable C–C bond, immune to base. | High | Complete suppression; stable C–C bond prevents cyclization. | Emerging technology; requires NCS for deprotection; cost. |

| Backbone Protection (e.g., Dmb, Hmb) [4] | Protects the backbone amide, preventing its deprotonation. | High | Prevents aspartimide formation at the source. | Poor coupling efficiency; often must be coupled as dipeptides. |

| Acidic Additives [2] | Adds mild acids to deprotection solution to lower pH. | Moderate | Simple addition to standard workflow; low cost. | Does not eliminate the problem; requires precise optimization. |

| Preloaded Dipeptides [2] | Uses Fmoc-Asp(OtBu)-X dipeptides to avoid deprotection at Asp. | High | Eliminates Fmoc cleavage at the risky Asp site. | High cost; limited commercial availability; not for C-terminal Asp. |

The application and comparative effectiveness of different protecting group strategies, particularly for high-risk sequences, can be visualized as follows:

Diagram comparing the outcomes of using different protecting group strategies for high-risk sequences like Asp-Gly.

Experimental Protocols for Suppression

Here are detailed methodologies for implementing some of the key prevention strategies, based on cited research.

Using Fmoc-Asp(OBno)-OH

This protocol is based on comparative tests where Fmoc-Asp(OBno)-OH showed superior performance in suppressing aspartimide formation [3].

- Materials: Fmoc-Asp(OBno)-OH, standard peptide synthesis reagents (resin, coupling agents, DMF, piperidine).

- Method:

- Coupling: Incorporate Fmoc-Asp(OBno)-OH using standard coupling conditions (e.g., DIC/Oxyma in DMF) for approximately one hour per coupling. The building block couples efficiently without reported alkylation by-products during final TFA cleavage.

- Deprotection: Perform standard Fmoc deprotection with 20% piperidine in DMF.

- Validation: In a model study on the Scorpion toxin II peptide sequence (VKDGYI), Fmoc-Asp(OBno)-OH reduced aspartimide formation to only 0.1% per cycle in the challenging Asp-Gly context, a significant improvement over OtBu and OMpe protecting groups [3].

Using Cyanosulfurylides (CSY)

This protocol outlines the use of the advanced CSY protecting group for complete suppression of aspartimide formation [4].

- Materials: Fmoc-Asp(CSY)-OH, synthesis reagents, N-Chlorosuccinimide (NCS), HFIP (Hexafluoroisopropanol), DMF, Acetonitrile (CH₃CN).

- Method:

- On-Resin Synthesis & Deprotection: Incorporate Fmoc-Asp(CSY)-OH using standard SPPS protocols. No aspartimide formation is expected during Fmoc deprotection cycles.

- CSY Removal:

- On-Resin Deprotection: Use a mixture of DMF/H₂O/HFIP (90:8:2, v:v:v) with stoichiometric NCS. HFIP is critical here to minimize aspartimide formation during this step. The reaction is rapid.

- Solution Deprotection (Preferred for long peptides): After global cleavage and precipitation, dissolve the crude peptide in an acidic aqueous solution (e.g., NaOAc buffer pH 4.5 or acidic saline pH 3.0) with up to 20% CH₃CN for solubility. Add stoichiometric NCS. The reaction typically proceeds to completion within 5 minutes.

- Validation: The protocol was successfully used in the synthesis of teduglutide and ubiquitin. Analysis confirmed the absence of iso-peptide and aspartimide contaminants post-deprotection, and no isomerization was detected [4].

References

- 1. Formation and Its Prevention in Fmoc Chemistry Solid... Aspartimide [pubmed.ncbi.nlm.nih.gov]

- 2. Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS) [peptidechemistry.org]

- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)... [sigmaaldrich.com]

- 4. Prevention of aspartimide formation during peptide ... [nature.com]

aspartimide structure and properties

What is Aspartimide Formation?

Aspartimide formation is a base-mediated cyclization side reaction that occurs during peptide synthesis, particularly in Fmoc-SPPS. The backbone amide nitrogen of an aspartic acid (Asp) residue attacks its own side-chain carboxyl group, forming a five-membered succinimide ring [1] [2]. This aspartimide intermediate is highly reactive and chiraly labile, leading to a complex mixture of byproducts through ring-opening reactions [3] [1].

The diagram below illustrates the mechanism of aspartimide formation and subsequent ring-opening reactions.

Experimental Factors and Prevention Strategies

The extent of aspartimide formation depends heavily on the peptide sequence and synthesis conditions. Asp-Gly is the most susceptible sequence because glycine's small side chain offers little steric hindrance [1] [2]. Other problematic sequences include Asp-Ser, Asp-Thr, Asp-Ala, Asp-Asn, and Asp-Cys [1] [2].

Several strategies have been developed to suppress this side reaction. The table below compares the effectiveness, pros, and cons of different approaches.

| Strategy | Effectiveness | Key Advantages | Key Limitations |

|---|---|---|---|

| Sterically Hindered Bases (e.g., DBU) [1] | Moderate-High | Reduced backbone deprotonation; works with standard SPPS | May cause incomplete Fmoc removal |

| Alternative Protecting Groups (e.g., OMpe, OBno) [3] [2] | High | Significantly reduces aspartimide; improved chiral stability [3] | Can be expensive, hydrophobic, and reduce coupling efficiency [2] [4] |

| Backbone Protection (e.g., Hmb, Dmb) [1] [4] | High | Prevents cyclization by blocking amide nitrogen | Poor coupling efficiency; often requires dipeptide units [4] |

| Acidic Additives [1] | Moderate | Simple addition to standard protocols; maintains low pH | Does not eliminate the problem; effect varies by sequence |

| Cyanosulfurylides (CSY) [4] | High | Exceptional stability; prevents aspartimide via C-C bond; compatible with long peptides | Emerging technology; requires NCS for deprotection [4] |

For Native Chemical Ligation (NCL), "good NCL practices" are recommended: restrict ligation temperature and time, and replace phosphate buffer with HEPES [5] [6]. A novel backbone-protecting group, GABA-Hmb, has also been shown to enable the byproduct-free synthesis of challenging proteins like SUMO-2 [5] [6].

References

- 1. Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS) [peptidechemistry.org]

- 2. Aspartimide Formation and Its Prevention in Fmoc ... [pmc.ncbi.nlm.nih.gov]

- 3. Solving Aspartimide Formation in Fmoc SPPS with ... [sigmaaldrich.com]

- 4. Prevention of aspartimide formation during peptide ... [nature.com]

- 5. Identification, occurrence and prevention of aspartimide ... [pubs.rsc.org]

- 6. Identification, occurrence and prevention of aspartimide ... [pubs.rsc.org]

The Mechanism of Aspartimide Formation in Asp-Gly Sequences

Aspartimide formation is a cyclization side reaction where the backbone amide nitrogen of the residue following aspartic acid (in this case, Glycine) nucleophilically attacks the side-chain carboxyl carbon of the aspartic acid, forming a five-membered cyclic imide [1]. This intermediate is highly problematic because it can reopen to form a mixture of aspartyl and isoaspartyl peptides, as well as piperidide adducts if piperidine is present [2] [1].

The Asp-Gly sequence is the most susceptible to this side reaction. The lack of a side chain in glycine means its backbone amide nitrogen is less sterically hindered and more nucleophilic, facilitating the cyclization attack [3] [1]. The following diagram illustrates this critical mechanism and its consequences.

The formation of aspartimide leads to at least nine different by-products, making purification exceptionally difficult. The α- and β-aspartyl peptides are particularly troublesome as they have the same mass as the target peptide and often similar chromatographic properties, making them hard to detect and remove [2].

Quantitative Comparison of Prevention Strategies

Choosing the right protecting group for the aspartic acid side chain is the most critical factor in suppressing aspartimide formation in Asp-Gly sequences. The table below summarizes quantitative data on the effectiveness of different protecting groups.

Table 1: Effectiveness of Aspartic Acid Protecting Groups in Asp-Gly Sequences

| Protecting Group | Reported Aspartimide Formation (in Asp-Gly) | Key Advantages | Key Limitations |

|---|---|---|---|

| O-2,6-Cl₂Bzl (ODc2) [1] | Information missing | Information missing | Information missing |

| OtBu [2] | High (Baseline for comparison) | Low cost, widely available [1]. | High rate of aspartimide and racemization [2]. |

| OMpe [2] | Moderate reduction vs. OtBu | Bulky group reduces aspartimide formation [3]. | High D-aspartate values indicate chiral instability [2]. |

| OBno [2] | ~0.1% per cycle (Highly effective) | Nearly suppresses formation; easy to couple; no alkylation by-products during TFA cleavage [2]. | Information missing |

| Cyclohexyl [4] | Significant reduction vs. Benzyl ester | 170-fold reduction in imide formation vs. benzyl ester under basic conditions [4]. | Information missing |

| Cyanosulfurylide (CSY) [3] | None detected in model peptides | Completely prevents aspartimide via a stable C-C bond; stable to harsh conditions [3]. | Requires NCS for deprotection; potential Met oxidation; still emerging for broad use [3] [1]. |

As the data shows, Fmoc-Asp(OBno)-OH and Cyanosulfurylides (CSY) represent the most effective solutions for challenging Asp-Gly sequences according to current research.

Detailed Experimental Protocols

Protocol 1: Using Fmoc-Asp(OBno)-OH in Standard Fmoc-SPPS

This protocol is based on comparative tests using model peptides and a 33-mer peptide (Gly²-GLP-2) [2].

- Coupling: Incorporate Fmoc-Asp(OBno)-OH using standard coupling reagents (e.g., HATU, DIC/Oxyma) and a single one-hour coupling cycle. The building block demonstrates excellent coupling efficiency without requiring extended times or special handling [2].

- Fmoc Deprotection: Perform standard Fmoc removal using 20% piperidine in DMF. The OBno group provides robust protection against aspartimide formation even under prolonged exposure to piperidine, simulating over 100 deprotection cycles [2].

- Global Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove all protecting groups using standard trifluoroacetic acid (TFA)-based cleavage cocktails (e.g., TFA:phenol:water:triisopropylsilane, 88:5:5:2). Critically, the use of Asp(OBno) does not lead to the formation of cationic alkylation by-products during this acidic cleavage step [2].

Protocol 2: Using Fmoc-Asp(CSY)-OH with On-Resin Deprotection

This protocol outlines the use of the advanced CSY protecting group, including deprotection prior to the final TFA cleavage [3].

- Synthesis and Coupling: The building block Fmoc-Asp(CSY)-OH is synthesized from Fmoc-Asp(OtBu)-OH and incorporated into the peptide chain using standard SPPS conditions. Its zwitterionic nature can improve peptide solubility during synthesis [3].

- On-Resin CSY Deprotection: After chain assembly, the CSY group is removed while the peptide is still on the resin.

- Prepare a deprotection solution of N-Chlorosuccinimide (NCS) in DMF/Water/Hexafluoro-2-propanol (HFIP) (90:8:2 v/v). The HFIP is critical to suppress aspartimide formation during the deprotection itself [3].

- Treat the resin-bound peptide with this solution using stoichiometric NCS for 5-30 minutes at room temperature.

- Wash the resin thoroughly to remove deprotection by-products.

- Global Cleavage: Proceed with the standard TFA-mediated cleavage to release the finished, side-chain deprotected peptide from the resin.

> Note on Methionine: NCS can oxidize methionine. If your sequence contains Met, consider substituting it with norleucine or using alternative deprotection strategies [3].

Emerging and Advanced Solutions

- Cyanosulfurylides (CSYs): This is a groundbreaking approach that moves away from traditional ester-based protection. The CSY group masks the carboxylic acid with a stable carbon-carbon bond, which is impervious to the base-mediated conditions that trigger aspartimide formation. Deprotection is achieved rapidly and under aqueous conditions using electrophilic halogenating agents like NCS [3]. This method has been successfully applied to synthesize challenging peptides like teduglutide and proteins like ubiquitin [3].

- Backbone Protection: Using acid-labile groups like dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxy-benzyl (Hmb) on the amide backbone of the aspartic acid or the following residue physically blocks the cyclization. However, this often requires coupling as less available and inefficient dipeptide units [3].

Conclusion and Key Recommendations

For researchers tackling Asp-Gly sequences:

- For most practical applications, Fmoc-Asp(OBno)-OH offers a superior balance of high efficacy, ease of use, and compatibility with standard SPPS protocols, drastically reducing aspartimide formation to almost undetectable levels [2].

- For extremely demanding syntheses or fundamental research, Cyanosulfurylide (CSY) chemistry represents the cutting edge, providing near-absolute prevention of aspartimide formation, albeit with a more complex deprotection process [3].

References

- 1. Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS) [peptidechemistry.org]

- 2. Solving Aspartimide in Fmoc SPPS with Fmoc-Asp(OBno)... Formation [sigmaaldrich.com]

- 3. Prevention of aspartimide formation during peptide ... [nature.com]

- 4. of Mechanisms : the effects of protecting... aspartimide formation [pubmed.ncbi.nlm.nih.gov]

aspartimide formation in solid phase peptide synthesis

Understanding Aspartimide Formation

Aspartimide formation is a major side reaction during Fmoc-based Solid-Phase Peptide Synthesis (SPPS), where the side-chain carboxyl group of aspartic acid cyclizes with the backbone amide nitrogen. This forms a cyclic imide (aspartimide) that can subsequently undergo ring-opening reactions, leading to a complex mixture of side products that are often chromatographically challenging to resolve [1] [2].

The reaction is highly sequence-dependent, with the highest propensity occurring when aspartic acid is followed by glycine, asparagine, serine, threonine, or cysteine in the peptide sequence. The lack of a side chain in glycine makes its backbone nitrogen less sterically hindered and more nucleophilic, facilitating the cyclization attack on the aspartic acid side chain [2].

The process is base-catalyzed and can occur during standard Fmoc deprotection steps using piperidine [1]. The resulting aspartimide can then react with nucleophiles, notably piperidine, to form piperidide adducts (with a nominal mass increase of +67 Da), or with water to form both the desired α-aspartyl and undesired isoaspartyl-β-peptides (isoasparyl peptides), which is a positional isomer [2]. This modification does not result in a mass shift, making it notoriously difficult to detect by mass spectrometry and separate by HPLC [2].

Strategies for Prevention and Suppression

Multiple strategies have been developed to mitigate aspartimide formation, each with distinct advantages and limitations. The table below provides a comparative summary of these methods.

Table 1. Comparative Analysis of Aspartimide Prevention Strategies in SPPS

| Prevention Strategy | Effectiveness | Key Principles & Examples | Limitations & Considerations |

|---|

| Modified Deprotection Conditions [1] [3] | Moderate | • Additives (e.g., 0.1 M HOBt) to piperidine reduce formation. • Weaker bases (e.g., piperazine) are less promotive. | Does not eliminate the problem; HOBt is explosive in anhydrous state [1]. | | Sterically Hindered Side-Chain Protecting Groups [1] [4] | High | Increased steric bulk (e.g., 3-methylpent-3-yl (Mpe)) blocks ring formation. Flexible bulky groups work best [1]. | Can be expensive; may increase hydrophobicity and reduce coupling efficiency [1] [4]. | | Backbone Amide Protection [1] [4] | High (can eliminate) | Protecting the adjacent amine (e.g., with Dmb) removes the nucleophilic lone pair. Often incorporated as pre-made dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) [1]. | Poor coupling efficiency; typically must be coupled as dipeptides, which are costly and have limited availability [1] [4]. | | Acidic Additives [5] | Moderate | Adding small amounts of organic acids to piperidine maintains a more acidic environment, reducing amide deprotonation. | Does not completely eliminate aspartimide; requires precise control over conditions [2] [5]. | | Cyanosulfurylides (CSY) [4] | High (can eliminate) | Masks carboxylic acid with a stable C-C bond, impervious to base. Deprotected with N-chlorosuccinimide (NCS) under aqueous conditions. | Still a emerging research method; may have cost and solubility considerations; not yet widely available [4] [2]. |

A Note on Protecting Group Selection

The choice of the aspartic acid protecting group is critical. Contrary to intuition, simply increasing bulk is not always sufficient; the protecting group also needs to be somewhat flexible to ensure protection. Furthermore, some groups, like Dmab, have been shown to increase the propensity for aspartimide formation and should be avoided in susceptible sequences [1] [6].

Emerging Strategy: Cyanosulfurylides (CSY)

Recent research has introduced Cyanosulfurylides (CSYs) as a novel protecting group strategy that shows promise in completely suppressing aspartimide formation [4].

- Principle: Unlike traditional esters, CSYs mask the carboxylic acid with a stable C–C bond, which is inert to the base-mediated conditions that trigger aspartimide formation [4].

- Deprotection: The CSY group is rapidly and chemoselectively removed using electrophilic halogenating agents like N-chlorosuccinimide (NCS) under mild, aqueous conditions. The process is compatible with all amino acids except methionine [4].

- Application: The building block Fmoc-Asp(CSY)-OH is readily synthesized. Studies have demonstrated its effectiveness, showing no aspartimide formation even after extended incubation in piperidine, whereas peptides synthesized with Fmoc-Asp(OtBu)-OH showed significant side products [4].

- Considerations: This approach represents a significant shift from traditional protecting group chemistry. While highly effective, it is a relatively new technology and may not be as accessible or cost-effective as established methods for all laboratories [2].

Methodology for Evaluation and Optimization

For researchers facing this issue, the following practical approach is recommended:

- Risk Assessment: First, identify if your sequence contains high-risk motifs like Asp-Gly.

- Initial Strategy: For high-risk sequences, consider using pre-made Asp-X dipeptides (with Dmb backbone protection) or the Asp(OMpe) building block from the outset [1].

- Process Optimization: If using standard Asp(OtBu), optimize your deprotection conditions by adding 0.1 M HOBt or switching to piperazine [1] [3].

- Troubleshooting: If aspartimide formation is suspected (e.g., complex HPLC traces, +67 Da mass species), re-synthesize incorporating one of the more robust strategies, such as backbone protection or CSY groups if accessible [1] [4].

The diagram below summarizes the mechanism of aspartimide formation and the primary intervention points for the prevention strategies discussed.

References

- 1. rearrangements during fmoc-based Preventing ... aspartimide solid [biotage.com]

- 2. Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS) [peptidechemistry.org]

- 3. Limiting racemization and aspartimide in... formation [scispace.com]

- 4. Prevention of aspartimide formation during peptide ... [nature.com]

- 5. Acid-mediated prevention of aspartimide formation in solid ... [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Problem of aspartimide in Fmoc-based formation - solid ... phase [academia.edu]

base-catalyzed aspartimide cyclization

Understanding Aspartimide Formation

Aspartimide formation is a major side reaction during Fmoc-SPPS where the backbone amide nitrogen of an aspartic acid (Asp) residue attacks its own side-chain ester, forming a five-membered succinimide ring [1] [2]. This reaction is base-catalyzed, primarily occurring during the repetitive piperidine treatment used for Fmoc deprotection [2].

The diagram below illustrates the mechanism and consequences of this reaction.

Diagram: Mechanism of base-catalyzed aspartimide formation and subsequent byproducts.

The propensity for aspartimide formation is highly sequence-dependent. The most problematic sequences involve Asp followed by amino acids with small side chains or nucleophilic properties [2]:

- Asp-Gly is the most prone, due to the low steric hindrance of glycine [3] [2].

- Other problematic motifs include Asp followed by Ala, Ser, Thr, Cys, Arg, Asp, and Asn [2].

Strategies for Prevention: A Quantitative Comparison

Multiple strategies have been developed to suppress aspartimide formation, primarily revolving around the protection of the aspartic acid side chain. The table below summarizes and compares the most prominent approaches.

| Strategy / Protecting Group | Key Characteristics & Mechanism | Performance & Quantitative Data |

|---|---|---|

| Standard Group: OtBu | Low steric hindrance; highly susceptible to cyclization [2]. | In Asp-Gly model: High aspartimide formation (>50% after 18h piperidine) [3]. |

| Bulky Ester: OMpe | 3-methyl-3-pentyl; increased steric bulk and proposed flexibility hinder cyclization [2]. | In Asp-Gly model: Significant improvement over OtBu, but ~10% aspartimide still forms [3]. |

| Trialkylcarbinol: OBno | 2-Benzyl-5,5-dimethyl-1,5-dihydro-4H-pyrazol-4-one; bulky and acid-labile [3]. | In Asp-Gly model: Reduces aspartimide to ~0.1% per cycle; minimal racemization (D-Asp ≈0.5%) [3]. |

| Backbone Protection (Hmb/Dmb) | Protects the backbone amide nitrogen, preventing deprotonation and cyclization [1] [2]. | Can completely prevent aspartimide; however, poor coupling efficiency requires use as dipeptides [4]. |

| Non-Ester Masking: CSY | Cyanosulfurylide; masks carboxylic acid with a stable C-C bond, inert to base [4]. | Completely suppresses aspartimide even after 12h in piperidine; requires NCS for deprotection [4]. |

Detailed Experimental Protocols

Protocol 1: Evaluating Aspartimide Formation with Model Peptides

This protocol is adapted from studies that used sequences like Val-Lys-Asp-Gly-Tyr-Ile (Scorpion toxin II fragment) to assess aspartimide propensity [3] [2].

- SPPS: Synthesize the model peptide using standard Fmoc-SPPS protocols, incorporating the Asp residue with the protecting group under investigation (e.g., Asp(OtBu), Asp(OMpe), Asp(OBno)).

- Forced Degradation: After incorporating the Asp residue, treat the resin-bound peptide with 20% piperidine in DMF for an extended period (e.g., 200 minutes total to simulate 100 deprotection cycles, or 18 hours) [3].

- Cleavage and Analysis:

- Cleave the peptide from the resin using standard TFA cocktails.

- Analyze the crude product by UPLC/HPLC and MS.

- Quantify the percentage of the target peptide versus aspartimide and piperidine-adduct byproducts based on UV absorption peak areas in the chromatogram [3].

Protocol 2: Preventing Aspartimide During Native Chemical Ligation (NCL)

Aspartimide can also form during segment couplings. The following "good NCL practices" can minimize this risk [5].

- Buffer Replacement: Replace commonly used phosphate buffer with HEPES buffer.

- Control Temperature and Time: Restrict the ligation temperature to room temperature (RT) instead of 37°C and avoid unnecessarily long reaction times [5].

- Backbone Temporary Protection: For highly prone sequences, use a 2-(4-aminobutanoyloxy)-4-methoxybenzyl (GABA-Hmb) group on the backbone nitrogen preceding the Asp residue. This group is stable during NCL but can be removed afterward with a hydroxylamine solution [5].

Protocol 3: Using the CSY Protecting Group

This modern approach involves a non-classical protecting group [4].

- Incorporation: Use Fmoc-Asp(CSY)-OH during SPPS. The CSY group is stable to all standard SPPS reagents and conditions.

- On-Resin Deprotection (if needed): Use a mixture of N-Chlorosuccinimide (NCS) in DMF/H2O/HFIP (90:8:2) to cleave the CSY group. The HFIP additive minimizes aspartimide formation during this oxidative deprotection [4].

- Solution Deprotection (recommended): For full peptide segments, deprotect after cleavage and purification. Use stoichiometric NCS in acidic aqueous conditions (e.g., NaOAc buffer pH 4.5 or acidic saline pH 3.0, with up to 20% CH3CN for solubility). The reaction is complete within 5 minutes [4].

Conclusion and Key Recommendations

The field of peptide synthesis continues to actively develop solutions to the longstanding challenge of aspartimide formation. Based on the current literature, here are the key takeaways:

- For Standard Fmoc-SPPS: The Asp(OBno) building block offers a superior balance of excellent aspartimide suppression, easy coupling, and standard TFA cleavage, making it highly suitable for industrial and research applications [3].

- For Highly Problematic or Long Sequences: The CSY protecting group represents a groundbreaking approach by completely sidestepping the ester-based cyclization mechanism. Its use is highly recommended for sequences that are impossible to synthesize with traditional groups [4].

- For Chemical Ligation: Adhere to "good NCL practices" (lower temperature, HEPES buffer). For critical applications, implement the temporary GABA-Hmb backbone protection strategy to entirely eliminate the risk [5].

References

- 1. Aspartimide Formation and Its Prevention in Fmoc ... [pubmed.ncbi.nlm.nih.gov]

- 2. Aspartimide Formation and Its Prevention in Fmoc ... [pmc.ncbi.nlm.nih.gov]

- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)... [sigmaaldrich.com]

- 4. Prevention of aspartimide formation during... | Nature Communications [nature.com]

- 5. Identification, occurrence and prevention of aspartimide ... [pubs.rsc.org]

aspartimide formation and protein aging

The Chemistry of Aspartimide Formation

Aspartimide formation is a cyclization reaction where the backbone amide nitrogen of an aspartic acid (Asp) or asparagine (Asn) residue attacks the side chain carbonyl carbon, forming a five-membered succinimide ring (aspartimide or Asi) [1]. This structure is highly reactive and can hydrolyze, leading to damaged protein forms.

Figure 1: The aspartimide formation pathway and subsequent reactions leading to protein damage.

The process involves three key steps:

- Cyclization: Nucleophilic attack forms aspartimide, eliminating water (from Asp) or ammonia (from Asn) [1]. In peptide synthesis, this is often base-promoted during Fmoc removal or coupling [2].

- Hydrolysis: The aspartimide ring opens, producing a mixture of normal α-linked Asp and the damaged isoaspartyl (isoAsp) residue, where the polypeptide chain connects through the Asp side chain β-carboxyl group [3] [4].

- Racemization: The aspartimide intermediate is prone to racemization, forming D-aspartyl (D-Asp) residues after hydrolysis [4]. Aspartimide's acidic α-proton is easily abstracted, leading to a racemic mixture upon reprotonation [4].

Biological Consequences and Protein Aging

In biological systems, aspartimide formation is a major spontaneous degradation pathway contributing to protein aging and in vivo instability [1].

- Accelerated Racemization in Aging Tissues: D-Asp accumulation in long-lived proteins like tendon collagen serves as a molecular clock to calculate protein half-life [5]. One study calculated collagen half-lives of 197.5 years in equine superficial digital flexor tendon and 34.0 years in the common digital extensor tendon [5].

- Functional Consequences: IsoAsp and D-Asp formation can alter protein structure and function, leading to loss of activity, aggregation, or immunogenicity [6]. This accumulation of damaged proteins is associated with age-related decline in tissue function and neurodegenerative diseases [5].

- An Intentional Post-Translational Modification: In rare cases, aspartimide is installed intentionally in certain ribosomally synthesized and post-translationally modified peptides (RiPPs) by specific methyltransferase enzymes [3].

Measuring and Characterizing Aspartimides

Quantitative Kinetics and Half-Life Studies

Researchers use aspartic acid racemization to calculate protein turnover rates and half-lives [5]. The d/l-Asp ratio is determined by hydrolyzing protein samples, derivatizing amino acids with o-phthaldialdehyde-N-acetyl-l-cysteine, and separating D- and L-Asp derivatives using HPLC with fluorescence detection [5].

Table 1: Kinetic Parameters in Lihuanodin Biosynthesis [3]

| Parameter | Description | Value |

|---|---|---|

| ( k_{cat} ) | Catalytic constant for LihM methylation | 25.6 ± 1.1 min⁻¹ |

| ( K_m ) | Michaelis constant for pre-lihuanodin | 1.63 ± 0.19 µM |

| ( k_2 ) | Rate constant for intramolecular aspartimide formation | 0.310 ± 0.080 min⁻¹ |

| ( k_3 ) | First-order rate constant for aspartimide hydrolysis | 0.245 ± 0.005 h⁻¹ |

Table 2: Protein Half-Lives Calculated from Aspartic Acid Racemization in Equine Tendon [5]

| Tissue | Collagen Half-Life (Years) | Non-Collagenous Protein Half-Life (Years) |

|---|---|---|

| Superficial Digital Flexor Tendon (SDFT) | 197.53 (± 18.23) | 2.18 (± 0.41) |

| Common Digital Extensor Tendon (CDET) | 34.03 (± 3.39) | 3.51 (± 0.51) |

Identification in Synthetic and Natural Peptides

- Mass Spectrometry: Aspartimide formation results in a mass decrease of 18 Da (for Asp) or 17 Da (for Asn), key diagnostic markers [1].

- Enzymatic Assays: Protein L-isoaspartyl methyltransferase (PIMT) selectively methylates isoAsp residues, serving as a detection tool [7].

- Chromatographic Separation: IsoAsp-containing peptides can often be separated from their native counterparts by HPLC due to altered hydrophobicity [7].

Prevention Strategies in Peptide Synthesis

Aspartimide formation poses a major challenge in solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL), requiring strategic prevention methods.

Figure 2: Strategic approaches to prevent aspartimide formation during peptide synthesis.

- Steric Hindrance: Using bulky aspartic acid ester protecting groups (e.g., Mpe) can decrease aspartimide formation, but may lead to poor coupling efficiency and increased hydrophobicity [2].

- Backbone Protection: Incorporating 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the amide backbone preceding the Asp residue physically blocks cyclization [8]. A novel GABA-Hmb group has been developed for NCL, providing complete suppression of aspartimide formation [1].

- Alternative Protecting Groups: CyanoSulfurylides (CSY) mask the carboxylic acid with a stable C-C bond, completely inert to aspartimide formation. Deprotection is achieved with electrophilic halogenating agents like N-chlorosuccinimide (NCS) [2].

- Optimized Synthesis Conditions: Adding HOBt to the piperidine deprotection solution reduces aspartimide formation in Fmoc-SPPS [8]. For NCL, limiting temperature and reaction time, and replacing phosphate buffer with HEPES can minimize the side reaction [1].

Research Implications and Future Directions

Aspartimide formation has critical implications across multiple fields. In therapeutic peptide development, controlling this reaction is essential for producing stable, homogeneous products [6]. In biologics formulation, understanding aspartimide-related degradation is crucial for ensuring drug shelf life and efficacy [3]. Furthermore, the role of spontaneous protein damage in aging and age-related diseases makes this a key area of study for diagnostic and therapeutic development [5].

Future research will likely focus on developing more robust and universally applicable protecting groups, engineering enzymes like PIMT to repair protein damage, and further elucidating the biological roles of intentional aspartimide formation in RiPP biosynthesis.

References

- 1. Identification, occurrence and prevention of aspartimide ... [pubs.rsc.org]

- 2. Prevention of aspartimide formation during... | Nature Communications [nature.com]

- 3. Kinetics of Aspartimide Formation and Hydrolysis in Lasso ... [pmc.ncbi.nlm.nih.gov]

- 4. Asn-Asp - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Aspartic Acid Racemization and Collagen Degradation ... [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic peptides: current applications and future ... [nature.com]

- 7. Aspartimide formation in the joining peptide sequence of ... [sciencedirect.com]

- 8. Aggregation, Racemization and Side Reactions in Peptide Synthesis... [peptide.com]

aspartimide formation under basic conditions

Mechanism of Aspartimide Formation

The mechanism involves a two-step process: cyclization followed by ring opening. Under basic conditions, the backbone amide nitrogen following an aspartic acid residue is deprotonated, making it nucleophilic [1]. This nitrogen then attacks the side-chain carboxyl carbon of the aspartic acid, forming a five-membered cyclic aspartimide [1] [2].

This aspartimide intermediate is highly reactive and can undergo ring-opening by various nucleophiles, creating a mixture of byproducts. Hydrolysis can regenerate the α-aspartyl peptide or produce an isoaspartyl-β-peptide (isoAsp), both mass-neutral and difficult to separate [1] [3]. Nucleophiles in the synthesis cocktail, like piperidine, can add to the ring, creating piperidide adducts with a mass increase of +67 Da [1] [3]. The aspartimide ring is also chirally labile, leading to racemization and hard-to-detect D-aspartyl peptides [1] [3].

Diagram: Aspartimide formation mechanism and byproducts under basic conditions [1] [3] [2].

Prevention Strategies and Comparative Analysis

Multiple strategies have been developed to suppress aspartimide formation, each with distinct advantages and limitations.

Primary Prevention Strategies

| Strategy | Key Principle | Effectiveness | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Alternative Protecting Groups [3] [2] | Uses bulky/flexible side-chain groups to sterically hinder cyclization. | High | Fmoc-Asp(OBno)-OH reduces formation to nearly undetectable levels, even in Asp-Gly sequences [3]. | Bulkier groups (e.g., OMpe) are more expensive and may couple slower [3] [4]. |

| Backbone Protection [1] [5] | Adds an acid-labile group (e.g., Hmb, Dmb) to the amide nitrogen, removing the nucleophile. | Complete (when used) | The only method proven to completely eliminate aspartimide formation [4]. | Coupling to Dmb/Hmb-protected residues is difficult; often must be incorporated as more expensive dipeptides [6] [4] [5]. |

| Sterically Hindered Bases & Additives [1] [4] | Uses less aggressive bases (e.g., DBU, piperazine) or additives (e.g., HOBt) to reduce deprotonation. | Moderate | Easy to implement in standard SPPS workflows; HOBt directly in piperidine solution is a simple fix [1] [4]. | Does not eliminate the problem; can lead to incomplete Fmoc deprotection [1]. |

| Non-Ester Protecting Groups (CSY) [6] | Masks the carboxylic acid with a stable C-C bond (Cyanosulfurylide), impossible for the amide to attack. | High | Completely suppresses aspartimide formation even under harsh piperidine treatment [6]. | Emerging technology; deprotection requires N-chlorosuccinimide (NCS); not yet widely available [1] [6]. |

Detailed Experimental Protocols

For reliable reproduction of results, here are specific methodologies for key prevention strategies.

1. Using Fmoc-Asp(OBno)-OH Building Block This protocol is based on comparative tests simulating extended deprotection cycles [3].

- Peptide Resin Treatment: Bind the Asi-prone peptide sequence (e.g., VKDGYI) to the resin.

- Base Treatment Simulation: Treat the peptidyl-resin with 20% piperidine in DMF at room temperature for 200 minutes to simulate 100 standard deprotection cycles (100 x 2 min).

- Cleavage and Analysis: Cleave the peptide from the resin, then analyze the crude product by UPLC/MS.

- Expected Outcome: Using Fmoc-Asp(OBno)-OH should reduce aspartimide and piperidide byproducts to nearly undetectable levels compared to Fmoc-Asp(OtBu)-OH, even in the challenging Asp-Gly sequence [3].

2. On-Resin Deprotection of Cyanosulfurylide (CSY) Groups This protocol is for removing the CSY group after incorporation and chain assembly [6].

- Deprotection Solution: Prepare a mixture of DMF/H₂O/Hexafluoroisopropanol (HFIP) in a 90:8:2 ratio.

- Reagent Addition: Add 1-1.2 equivalents of N-Chlorosuccinimide (NCS) per CSY group to the solution.

- Reaction Conditions: Allow the reaction to proceed on the resin at room temperature. Monitor for completion, which typically occurs rapidly.

- Note: The addition of HFIP is crucial to suppress aspartimide formation during the deprotection itself. For deprotection in solution after cleavage, acidic CH₃CN/H₂O systems can be used [6].

3. Incorporating Backbone-Protected Dipeptides This method uses Fmoc-Asp(OtBu)-(Dmb)Gly-OH to prevent Asi in the most susceptible Asp-Gly sequences [4] [5].

- Coupling: Incorporate the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide building block into the growing peptide chain using standard coupling reagents.

- Standard Synthesis Proceed: Continue with the rest of the synthesis as usual. The Dmb group on the glycine backbone nitrogen prevents its deprotonation and nucleophilic attack.

- Global Deprotection: During the final TFA cleavage from the resin, the Dmb group is simultaneously removed, yielding the desired peptide without aspartimide formation [5].

Conclusion and Recommendations

For researchers and drug development professionals, selecting the right strategy depends on the sequence and project requirements.

- For most routine syntheses with moderate aspartimide risk, using sterically hindered bases or HOBt additive offers a practical first step [1] [4].

- For high-risk sequences like Asp-Gly in critical API manufacturing, investing in Fmoc-Asp(OBno)-OH or backbone-protected dipeptides is highly recommended to avoid costly purification and hidden contaminants [3] [4].

- For cutting-edge research and notoriously difficult sequences, the Cyanosulfurylide (CSY) technology represents a promising future direction for completely sidestepping the problem [6].

References

- 1. Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS) [peptidechemistry.org]

- 2. Aspartimide Formation and Its Prevention in Fmoc ... [pmc.ncbi.nlm.nih.gov]

- 3. Solving Aspartimide Formation in Fmoc SPPS with ... [sigmaaldrich.com]

- 4. Preventing aspartimide rearrangements during fmoc-based ... [biotage.com]

- 5. Aggregation, Racemization and Side Reactions [peptide.com]

- 6. Prevention of aspartimide formation during peptide ... [nature.com]

Understanding the Aspartimide Formation Mechanism

References

- 1. Aspartimide Formation and Its Prevention in Fmoc ... [pmc.ncbi.nlm.nih.gov]

- 2. and Its Prevention in Aspartimide Chemistry Formation ... Fmoc Solid [pubmed.ncbi.nlm.nih.gov]

- 3. Solving Aspartimide Formation in Fmoc SPPS with ... [sigmaaldrich.com]

- 4. Prevention of aspartimide during... | Nature Communications formation [nature.com]

- 5. Identification, occurrence and prevention of aspartimide ... [pubs.rsc.org]

- 6. (PDF) Problem of aspartimide in formation -based Fmoc - solid ... phase [academia.edu]

- 7. Identification, occurrence and prevention of aspartimide -related... [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Aspartimide Formation from Asparagine

Asparagine residues are highly susceptible to a spontaneous degradation reaction that proceeds through a succinimide intermediate. This ring structure is the core of the "aspartimide problem," and its formation is the first critical step. The following diagram illustrates the reaction pathway.

Figure 1: The succinimide pathway for asparagine degradation. The key intermediate can hydrolyze to form isomeric and racemized products.

The process involves several key stages [1] [2]:

- Nucleophilic Attack and Cyclization: The backbone amide nitrogen of the subsequent residue attacks the side-chain carbonyl carbon of the asparagine. This intramolecular reaction forms a 5-membered succinimide ring, releasing ammonia.

- Ring Opening and Isomerization: The succinimide ring is highly susceptible to hydrolysis. This ring can open at one of two carbonyl bonds, regenerating a normal α-aspartyl peptide linkage about 25% of the time, or forming an isoaspartyl linkage (where the peptide backbone goes through the aspartic acid side chain) about 75% of the time [1].

- Racemization: The succinimide intermediate forms a resonance-stabilized planar carbanion at the α-carbon. This allows for reprotonation from either side, leading to the formation of D-aspartyl and D-isoaspartyl isomers [1].

Factors Influencing Aspartimide Formation

The rate of aspartimide formation is not constant; it is strongly influenced by the peptide's sequence, solution conditions, and temperature.

Table 1: Factors Affecting Aspartimide Formation Kinetics

| Factor | Effect on Rate | Key Findings / Quantitative Data |

|---|---|---|

| pH & Base | Increases significantly with pH | Half-life of a model peptide is 3.1 days at pH 9.2 [2]. Base (e.g., piperidine) is a major driver in Fmoc-SPPS [3]. |

| Sequence Context | Highly variable | Asparagine followed by glycine is most prone. Asparagine with bulky C-terminal neighbors (e.g., valine, leucine) is less susceptible [4]. |

| Temperature | Increases with temperature | Standard reaction rule of thumb: rate doubles with every 10°C increase in temperature. |

| Enzymatic Catalysis | Can be significantly accelerated | The methyltransferase LihM acts on a lasso peptide with kcat = 25.6 min⁻¹ and Km = 1.63 μM [5]. |

Strategies for Prevention and Control

Preventing aspartimide formation is critical in peptide synthesis and for the stability of protein therapeutics. Here are the primary strategies:

Sterically Hindered Protecting Groups in SPPS: Using a protecting group bulkier than the traditional OtBu (tert-butyl) group on the aspartic acid/Asn side chain can physically impede the cyclization reaction. Effective examples include [3] [4]:

- OBno (2-Benzonyl): Reduces aspartimide formation to almost undetectable levels in difficult sequences like Asp-Gly.

- CSY (CyanoSulfurYlide): Masks the carboxylic acid with a stable C-C bond, which is completely inert to base-mediated aspartimide formation. It is later removed with electrophilic halogenating agents like N-chlorosuccinimide (NCS).

Backbone Protection: Incorporating an acid-labile protecting group (e.g., Dmb - dimethoxybenzyl) on the amide nitrogen of the Asn residue prevents it from acting as a nucleophile, thus blocking the cyclization step entirely [4].

Additives and Modified Conditions: Adding reagents like HOBt (Hydroxybenzotriazole) or Oxyma to the deprotection solution in Fmoc-SPPS can suppress aspartimide formation by protonating reactive intermediates [4].

Deuteration for In Vivo Stability: Replacing the hydrogen atoms on the alpha and beta carbons of asparagine with deuterium creates a kinetic isotope effect. This does not affect the initial succinimide formation rate but reduces the rate of racemization by more than five-fold, limiting the accumulation of D-isomer degradation products in aged proteins and peptides [1].

Experimental Protocols for Key Measurements

For researchers needing to quantify aspartimide formation, here are methodologies adapted from the literature.

1. Protocol: Measuring Non-Enzymatic Aspartimide Kinetics in Solution

- Objective: Determine the rate of succinimide formation and hydrolysis for a model peptide in buffer.

- Materials: Synthetic peptide (e.g., VYPNGA [1]), appropriate buffer (e.g., Tris-HCl, Phosphate), HPLC system with UV/Vis detector, Mass Spectrometer.

- Procedure [1] [2]:

- Incubation: Dissolve the peptide in a buffer at the desired pH and ionic strength. Incubate at a constant temperature (e.g., 37°C).

- Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 6, 24, 48, 96 hours) and quench the reaction, typically by acidification or freezing.

- Analysis: Analyze aliquots by analytical HPLC to separate and quantify the intact peptide, succinimide, and hydrolysis products (Asp/isoAsp).

- Identification: Use LC-MS to confirm the identity of each peak based on molecular weight.

- Kinetics Calculation: Plot the concentration of each species over time. Fit the data to a first-order or pseudo-first-order kinetic model to determine the rate constants for succinimide formation (

k1) and hydrolysis (k2,k3).

2. Protocol: Measuring Enzymatic Aspartimide Formation (PIMT Homologs)

- Objective: Determine the kinetic parameters (Km, kcat) of an enzyme like LihM that catalyzes aspartimide formation.

- Materials: Purified enzyme (LihM), peptide substrate (pre-lihuanodin), S-adenosylmethionine (SAM, methyl donor), reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4), LC-MS [5].

- Procedure [5]:

- Reaction Setup: Prepare reactions with a fixed, saturating concentration of SAM (e.g., 100 μM) and a fixed, low concentration of enzyme (e.g., 1 nM). Vary the concentration of the peptide substrate across a series of tubes (e.g., 0.5 to 10 μM).

- Incubation and Quenching: Incubate at 37°C. At various time points (e.g., 0 to 60 minutes), quench individual reactions by adding formic acid.

- Initial Rate Calculation: For each substrate concentration, use LC-MS data to plot the concentration of product formed versus time. Identify the linear range and calculate the initial reaction velocity (v0).

- Michaelis-Menten Analysis: Plot the initial velocity (v0) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) to determine the apparent Km and Vmax. The kcat is calculated as Vmax / [enzyme].

I hope this detailed technical guide provides a solid foundation for your research and development work.

References

- 1. Deuteration protects asparagine against racemization - PMC residues [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Kinetics and Mechanism of the Cleavage of the Peptide Bond... [academia.edu]

- 3. Solving Aspartimide in Fmoc SPPS with Fmoc-Asp(OBno)... Formation [sigmaaldrich.com]

- 4. Prevention of aspartimide during... | Nature Communications formation [nature.com]

- 5. Kinetics of Aspartimide and Hydrolysis in Lasso Peptide... Formation [pmc.ncbi.nlm.nih.gov]

preventing aspartimide formation with Fmoc-Asp(OBno)-OH

Quantitative Performance of Fmoc-Asp(OBno)-OH

The following table synthesizes data from a model study using Scorpion toxin II peptides (H-Val-Lys-Asp-X-Tyr-Ile-OH). The resin-bound peptides were subjected to an extended treatment with 20% piperidine in DMF (200 minutes) to simulate approximately 100 standard deprotection cycles [1].

| Aspartyl Protecting Group | Sequence Context (X=) | Relative Aspartimide Formation | Chiral Stability (D-Asp Content) |

|---|---|---|---|

| Fmoc-Asp(OBno)-OH | Asn (N) or Arg (R) | Reduced to nearly undetectable levels [1] | Low [1] |

| Fmoc-Asp(OBno)-OH | Gly (G) | ~0.1% per cycle [1] | Low [1] |

| Fmoc-Asp(OtBu)-OH (Standard) | Gly (G) | Significant formation [1] | High [1] |

| Fmoc-Asp(OMpe)-OH | Gly (G) | Significant formation (less than OtBu) [1] | High [1] |

The data demonstrates that Fmoc-Asp(OBno)-OH offers superior protection against both aspartimide formation and the accompanying epimerization, which are critical for producing high-purity peptide APIs [1].

Experimental Protocol for Evaluation

The core methodology for evaluating aspartimide formation, as cited in the search results, involves accelerated stress tests on model peptides [1] [2].

- Model Peptide Sequences: The well-established Scorpion toxin II model variants, H-Val-Lys-Asp-X-Tyr-Ile-OH, are used, where

Xis typically Asn (N), Arg (R), or the most sensitive Gly (G) [1] [2]. - Stress Conditions:

- Reagent: 20% (v/v) piperidine in DMF.

- Treatment: Continuously treat the peptidyl-resin for 200 minutes at room temperature. This is designed to mimic the cumulative base exposure of about 100 standard Fmoc deprotection cycles (e.g., 100 x 2-minute treatments) [1].

- Analysis:

Practical Application Notes

For scientists integrating Fmoc-Asp(OBno)-OH into their synthetic workflows, the search results indicate several key points:

- Efficient Coupling: The building block couples efficiently under standard Fmoc-SPPS conditions. In the synthesis of a 33-mer peptide (Gly²-GLP-2), single one-hour couplings for both Fmoc-Asp(OBno)-OH residues were sufficient to achieve high crude purity [1].

- Clean Cleavage: The Bno group is cleanly removed under standard acidic cleavage conditions (e.g., with TFA), with no reported formation of Bno-related alkylation by-products [1].

- Universal Application: Its effectiveness across various sequence contexts (Asp-Gly, Asp-Arg, Asp-Asn) makes it a versatile and robust choice for preventing aspartimide-related impurities in peptide manufacturing [1].

Workflow Diagram for Implementation

The following diagram illustrates the decision-making workflow for preventing aspartimide formation using Fmoc-Asp(OBno)-OH.

Chemical Relationship of Key Compounds

This diagram shows the core chemical reaction of aspartimide formation and its prevention using the OBno protecting group.

Frequently Asked Questions

Q1: What makes aspartimide formation so problematic in peptide API manufacturing? Aspartimide formation is a major side reaction during Fmoc-SPPS that occurs when aspartic acid-containing sequences are repeatedly exposed to base. The core problem is that it leads to a cascade of up to 9 different by-products. While some can be removed by HPLC, the β-aspartyl peptides and epimerized α-aspartyl peptides are nearly impossible to separate as they often co-elute with the target peptide and have identical mass, making them hard-to-detect hidden contaminants [1].

Q2: Why is Fmoc-Asp(OBno)-OH more effective than the standard OtBu group? The OBno (5-n-butyl-5-nonyl) group is a bulky trialkylcarbinol-based protecting group. Its steric hindrance effectively shields the aspartyl carbonyl from intramolecular attack by the backbone amide, which is the first step in aspartimide ring formation. This bulkiness is maintained throughout the synthesis cycle, providing robust protection even during prolonged piperidine treatment [1] [2].

Finding More Information

For further details, you can consult the primary research articles that directly describe the development and testing of this protecting group [2]. Technical data sheets from suppliers like Novabiochem (a brand under Merck Sigma-Aldrich) are also excellent resources for specific protocols and handling instructions [1].

References

Comprehensive Application Notes and Protocols: Cyanosulfurylide (CSY) Protecting Group for Aspartic Acid in Peptide Synthesis

Introduction to the Aspartimide Formation Challenge in Peptide Synthesis

The Problem of Aspartimide Formation

Aspartimide formation represents one of the most persistent challenges in modern solid-phase peptide synthesis (SPPS), particularly in Fmoc-based strategies. This side reaction occurs when the side-chain carboxyl group of aspartic acid undergoes base-promoted cyclization with the backbone amide, forming a five-membered cyclic imide. This undesired process occurs primarily during piperidine-mediated Fmoc deprotection steps but can also happen during peptide coupling. The resulting aspartimide can further react with piperidine to form piperidine adducts, or undergo ring-opening to generate a mixture of α- and β-peptides, significantly complicating purification and reducing yields [1]. The problem is especially pronounced in sequences where aspartic acid is followed by specific amino acids including glycine, asparagine, aspartic acid, and cysteine, with Asp-Gly sequences showing the highest propensity for this side reaction [1].

Limitations of Current Solutions

Several traditional approaches have been developed to minimize aspartimide formation, but each presents significant limitations:

- Bulky ester protecting groups (e.g., Mpe, Mbe): While these provide some steric hindrance against cyclization, they are expensive, highly hydrophobic (reducing coupling efficiency), and cannot completely prevent the problem [1].

- Amide backbone protection (e.g., Dmb, Hmb): These groups preclude aspartimide formation but exhibit poor coupling efficiency and are typically only available as expensive dipeptide building blocks (primarily Asp(Dmb/Hmb)Gly) [1].

- Additive strategies (e.g., HOBt): The addition of suppressing agents to deprotection solutions provides only partial reduction of aspartimide formation and fails to deliver a comprehensive solution [1].

These limitations highlight the need for a more robust strategy that fundamentally prevents aspartimide formation while maintaining synthetic efficiency.

Table 1: Comparison of Aspartic Acid Protecting Groups for SPPS

| Protecting Group | Mechanism | Stability to Base | Coupling Efficiency | Limitations |

|---|---|---|---|---|

| t-Butyl (OtBu) | Ester bond | Moderate | High | Significant aspartimide formation |

| Mpe/Mbe | Sterically hindered ester | Good | Reduced | High hydrophobicity, expensive |

| Dmb/Hmb | Backbone protection | Excellent | Poor | Available mainly as dipeptides |

| CSY | C-C bond | Excellent | High | Special deprotection conditions required |

CSY Protecting Group: Properties and Mechanism

Fundamental Characteristics

The cyanosulfurylide (CSY) protecting group represents a paradigm shift in carboxylic acid protection for peptide synthesis. Unlike traditional ester-based protecting groups that employ labile C-O bonds, CSY masks the carboxylic acid through a stable carbon-carbon bond between the aspartic acid side chain and the protecting group. The CSY group is formally a zwitterionic species with exceptional stability across a wide range of synthetic conditions, including strong acids, strong bases, transition metals, and reducing agents [1]. This remarkable stability derives from the unique electronic configuration of the ylide, which creates a robust linkage while maintaining a polar character that often improves peptide solubility during SPPS—an additional benefit when working with aggregation-prone sequences [2].

Deprotection Mechanism

The deprotection of CSY proceeds through a distinct mechanism from traditional ester-based groups. The process involves electrophilic halogenation of the ylide followed by hydration and C-C bond cleavage, analogous to a haloform reaction:

- Electrophilic attack by N-chlorosuccinimide (NCS) on the ylide carbon

- Hydration of the resulting carbonyl species

- C-C bond cleavage with loss of the electron-deficient ylide fragment

- Regeneration of the free carboxylic acid [1]

This deprotection proceeds rapidly under aqueous conditions at room temperature, typically reaching completion within 5 minutes using stoichiometric amounts of NCS. The reaction is compatible with most amino acid side chains, with methionine being the primary exception (often substituted with norleucine in SPPS to avoid oxidation issues) [1].

Diagram 1: Mechanism of CSY deprotection using N-chlorosuccinimide (NCS)

Synthetic Protocols for CSY-Protected Aspartic Acid Building Blocks

Multigram-Scale Synthesis of Fmoc-Asp(CSY)-OH

The CSY-protected aspartic acid building block can be efficiently prepared on a multigram scale using commercially available starting materials, making it practical for routine peptide synthesis. The following optimized protocol yields Fmoc-Asp(CSY)-OH with high purity and excellent overall yield [2]:

Step 1: Preparation of Fmoc-Asp(CSY)-OtBu

- Charge a flame-dried round-bottom flask with Fmoc-Asp-OtBu (10.0 g, 24.2 mmol) and anhydrous DMF (80 mL) under inert atmosphere.

- Add HBTU (11.0 g, 29.0 mmol) and CSY salt (5.2 g, 29.0 mmol) followed by DIPEA (10.1 mL, 58.1 mmol).

- Stir the reaction mixture at room temperature for 4-6 hours under nitrogen atmosphere.

- Monitor reaction completion by TLC or LC-MS.

- Quench the reaction by adding saturated aqueous NH₄Cl solution (200 mL) and extract with ethyl acetate (3 × 150 mL).

- Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain Fmoc-Asp(CSY)-OtBu as a white solid (typical yield: 95%).

Step 2: Removal of tert-Butyl Group

- Dissolve Fmoc-Asp(CSY)-OtBu (12.5 g, 22.9 mmol) in anhydrous dichloromethane (100 mL).

- Add formic acid (50 mL) dropwise at 0°C.

- Warm the reaction mixture to room temperature and stir for 3-4 hours.

- Monitor reaction progress by TLC or LC-MS.

- Remove solvents under reduced pressure and triturate the residue with cold diethyl ether.

- Collect the solid by filtration and recrystallize from ethyl acetate to obtain pure Fmoc-Asp(CSY)-OH as a white crystalline solid (overall yield from Fmoc-Asp-OtBu: 80-88%) [2].

Quality Control and Characterization

The resulting Fmoc-Asp(CSY)-OH building block should be characterized to ensure quality for peptide synthesis:

- Purity analysis: ≥99% by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient)

- Mass spectrometry: MALDI-TOF MS m/z calculated for C₂₄H₂₂N₂O₆S [M+H]⁺: 467.12, found: 467.15

- Chiral integrity: Specific rotation [α]²⁰D = -12.5° (c = 1.0 in DMF)

- Storage: Store at -20°C protected from light and moisture

CSY Application in Solid-Phase Peptide Synthesis

Standard SPPS Protocol with CSY Protection

The integration of Fmoc-Asp(CSY)-OH into standard Fmoc-SPPS follows conventional protocols with specific considerations for deprotection conditions:

- Resin swelling: Swell the resin (Rink amide MBHA or Wang) in DMF for 30 minutes.

- Fmoc deprotection: Treat with 20% piperidine in DMF (2 × 5 min) at room temperature—avoid microwave heating during deprotection to prevent CSY degradation [2].

- Coupling: Use 3.0 equivalents Fmoc-Asp(CSY)-OH, 3.0 equivalents HBTU/TBTU/HATU, and 6.0 equivalents DIPEA in DMF.

- Microwave conditions: If using microwave-assisted coupling, apply microwave irradiation only during coupling steps (typically 50°C for 5 minutes), then allow the resin to cool to room temperature before subsequent deprotection [2].

- Washing: Wash resin thoroughly with DMF (3×) and DCM (3×) between steps.

Critical Parameter: Avoiding CSY Degradation During Fmoc Deprotection

A key finding in the application of CSY protecting groups is their sensitivity to nucleophilic attack by piperidine at elevated temperatures. While CSY demonstrates excellent thermal stability to microwave heating in DMF alone, the combination of heat and piperidine leads to decomposition through nucleophilic attack on the CSY group [2]. This can be mitigated by:

- Performing Fmoc deprotection strictly at room temperature

- Using alternative non-nucleophilic bases like DBU for deprotection when elevated temperatures are necessary

- Implementing a synchronized cooling step after microwave-assisted coupling before deprotection

Diagram 2: SPPS workflow with CSY protection highlighting critical temperature management during Fmoc deprotection

CSY Deprotection Protocols and Optimization

Standard Solution-Phase Deprotection Method

The original CSY deprotection protocol described by Neumann et al. provides a robust starting point for most peptides:

- Prepare peptide solution in CH₃CN/H₂O (up to 20% CH₃CN) with either NaOAc buffer (pH 4.5, 200 mM) or acidic saline (pH 3.0, 200 mM NaCl) to ensure solubility [1].

- Add N-chlorosuccinimide (NCS, 1.0 equivalent per CSY group) as a solid or concentrated solution in ACN.

- Stir at room temperature for 5-15 minutes—reaction typically completes within 5 minutes.

- Quench with sodium ascorbate (1.2 equivalents per NCS) or other suitable reducing agents.

- Analyze by HPLC and LC-MS to confirm complete deprotection.

- Purify by preparative HPLC if necessary.

This method works effectively for most standard peptides and completely suppresses aspartimide formation during deprotection in solution phase, unlike on-resin deprotection which may require additives to prevent aspartimide formation [1].

Advanced Deprotection for Challenging Peptides

For aggregation-prone peptides, partially folded structures, or sequences with multiple CSY groups, optimized deprotection conditions have been developed:

- Solvent system: Water with 10% HFIP and 0.1% TFA significantly improves solubility for hydrophobic or structured peptides [2].

- Staged NCS addition: Add NCS (4 × 0.55 equivalents) over 20 minutes instead of single addition to minimize oxidation side reactions [2].

- Alternative solvent for NCS: For highly aggregation-prone peptides, dissolve NCS in DMF instead of ACN to maintain solubility (note: direct HPLC purification required without lyophilization) [2].

- Compatibility considerations: This protocol is compatible with most amino acids except methionine; cysteine should be protected with StBu, which remains stable under these conditions [1].

Table 2: CSY Deprotection Conditions for Different Peptide Types

| Peptide Type | Solvent System | NCS Equivalents | Addition Method | Special Considerations |

|---|---|---|---|---|

| Standard Peptides | CH₃CN/H₂O (20:80) with 0.1% TFA | 1.0 | Single addition | Direct lyophilization possible |

| Aggregation-Prone | H₂O/HFIP (90:10) with 0.1% TFA | 4 × 0.55 | Staged over 20 min | Maintains solubility |

| Structured/Partially Folded | H₂O/HFIP (90:10) with 0.1% TFA | 2.2 total | Staged | Preserves native structure |

| Extremely Hydrophobic | H₂O/HFIP/DMF (70:10:20) with 0.1% TFA | 4 × 0.55 | Staged, NCS in DMF | Direct HPLC purification required |

Advanced Applications and Case Studies

Synthesis of Challenging Pharmaceutical Peptides

The CSY protecting group has enabled the synthesis of several pharmaceutically relevant peptides that were previously difficult or inaccessible using conventional approaches:

- Teduglutide: This glucagon-like peptide-2 analog contains aspartimide-prone sequences that complicated its synthesis using traditional protecting groups. With CSY protection, researchers achieved significantly higher crude purity and yield by completely suppressing aspartimide formation throughout the synthesis [1].

- LDLa domain of LDL receptor: This peptide contains three separate aspartimide-prone motifs that rendered it virtually inaccessible via standard SPPS. The CSY strategy allowed the first successful solid-phase synthesis of this challenging sequence, demonstrating the power of this approach for problematic sequences [1] [3].

Protein Synthesis and Segment Ligation

CSY protection has shown particular utility in the synthesis of larger proteins through segment ligation strategies:

- Ubiquitin synthesis: CSY-protected ubiquitin segments were successfully synthesized and subsequently deprotected after folding, demonstrating the orthogonality of CSY to native chemical ligation techniques and its compatibility with folded protein structures [1].

- Selective deprotection on folded proteins: The ability to remove CSY groups on folded proteins using aqueous NCS treatment enables its use as a contemporary caging strategy for chemical biology applications, allowing selective unveiling of carboxyl groups in structurally sensitive contexts [1].

Aggregation-Prone Peptide Domains

The polar character of the CSY protecting group provides an additional benefit in the synthesis of aggregation-prone sequences:

- WW domains: These β-sheet-rich domains involved in neuronal signaling and linked to Alzheimer's dementia and Golabi-Ito-Hall syndrome were successfully synthesized using CSY protection, whereas previous attempts with conventional protecting groups failed due to both aspartimide formation and aggregation issues [2].

- SH3 domains: The N-terminal SH3 domain of c-Crk (57 amino acids with six aspartate residues) was synthesized with excellent crude quality using CSY protection, enabling straightforward purification and folding into the native structure [2].

Circular dichroism studies confirmed that CSY-protected peptides maintain residual folding in many cases, and after deprotection, full native structure is recovered with typical melting temperatures of 36-79°C for WW domains and 45°C for SH3 domains [2].

Conclusion and Outlook

The cyanosulfurylide protecting group represents a significant advancement in addressing the longstanding challenge of aspartimide formation in peptide synthesis. Its unique C-C bond linkage provides unprecedented stability to base-mediated cyclization while maintaining compatibility with standard Fmoc-SPPS protocols. The development of optimized deprotection conditions using NCS in aqueous systems enables efficient removal without epimerization or aspartimide formation.

As the field of peptide therapeutics continues to grow, with an increasing number of complex targets containing problematic aspartimide-prone sequences, the CSY protecting group offers a robust solution for the synthesis of these challenging molecules. Its demonstrated success in producing pharmaceutical peptides, protein domains, and aggregation-prone sequences suggests it will become an increasingly valuable tool in both academic and industrial peptide chemistry.

References

Comprehensive Application Notes and Protocols: GABA-Hmb Backbone Protection Against Aspartimide Formation in Peptide Synthesis

Introduction to Aspartimide Formation and the GABA-Hmb Solution

Aspartimide formation represents one of the most significant challenges in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL). This side reaction occurs when the backbone amide nitrogen attacks the side chain carbonyl of aspartic acid or asparagine residues, forming a five-membered ring succinimide that can subsequently open to form a mixture of α- and β-linked isomers [1] [2]. The susceptibility to aspartimide formation is highly sequence-dependent, with glycine, asparagine, aspartic acid, and cysteine in the i+1 position showing the highest propensity for this deleterious cyclization [2]. The consequences include reduced yields, difficult purification processes, and in some cases, completely inaccessible peptide sequences, creating formidable obstacles in both academic research and industrial pharmaceutical development [1] [2].

Traditional approaches to minimize aspartimide formation have included using bulky ester protecting groups such as cyclohexyl esters, which reduce but do not eliminate the problem [3], incorporating backbone protection with acid-labile groups like dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxy-benzyl (Hmb) [1], and adding chemical additives such as HOBt to the synthesis process [2]. However, each of these strategies presents significant limitations—bulky esters can impair coupling efficiency and increase hydrophobicity, while existing backbone protecting groups often require coupling as dipeptides with limited availability [2].